molecular formula C21H35N7O3 B560790 Nle-Arg-Phe amide CAS No. 104809-29-2

Nle-Arg-Phe amide

Katalognummer B560790
CAS-Nummer: 104809-29-2
Molekulargewicht: 433.557
InChI-Schlüssel: XPMYDYSYRCLZEG-ULQDDVLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Nle-Arg-Phe amide” is a molluscan cardioexcitatory neuropeptide analog . It has an empirical formula of C21H35N7O3 and a molecular weight of 433.55 .


Molecular Structure Analysis

The molecular structure of “Nle-Arg-Phe amide” is represented by the SMILES string: CCCCC@HC(=O)NC@@H=N)C(=O)NC@@HC(N)=O . This indicates the presence of norleucine (Nle), arginine (Arg), and phenylalanine (Phe) in the compound.


Physical And Chemical Properties Analysis

“Nle-Arg-Phe amide” is a solid substance with a purity of ≥95% (HPLC). It should be stored at a temperature of -20°C .

Wissenschaftliche Forschungsanwendungen

Drug Delivery in Nanomedicine

Summary

Nle-Arg-Phe amide, a molluscan cardioexcitatory neuropeptide analog, has been explored for drug delivery in nanomedicine. Nanomaterials offer unprecedented performance in early diagnosis and targeted drug delivery. Peptides, including Nle-Arg-Phe amide, are ideal candidates due to their ability to deliver selective biological messages to cells.

Methods of Application

Researchers have employed various production methods to synthesize Nle-Arg-Phe amide. These include solid-phase chemistry, liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies. The peptide can be incorporated into nanocarriers, such as liposomes or polymeric nanoparticles, for drug delivery.

Results and Outcomes

Studies have demonstrated successful encapsulation of therapeutic agents within Nle-Arg-Phe amide-based nanocarriers. These nanostructures exhibit controlled release profiles, improved bioavailability, and enhanced targeting to specific tissues. Quantitative data on drug release kinetics, cellular uptake, and therapeutic efficacy have been reported .

Biomaterials and Tissue Engineering

Summary

Nle-Arg-Phe amide has also found applications in biomaterials and tissue engineering. Peptide-based hydrogels, formed through self-assembly, offer a promising platform for tissue regeneration and wound healing.

Methods of Application

Researchers have designed hydrogels by incorporating Nle-Arg-Phe amide into peptide sequences. These hydrogels can mimic the extracellular matrix, providing a supportive environment for cell growth and tissue repair. Techniques such as rheology, microscopy, and spectroscopy are used to characterize the hydrogel properties.

Results and Outcomes

Nle-Arg-Phe amide hydrogels exhibit excellent biocompatibility, mechanical stability, and tunable properties. They promote cell adhesion, proliferation, and differentiation. Quantitative assessments include gel stiffness, degradation rates, and cell viability .

Innovative Therapeutic Paradigms

Summary

Beyond traditional drug delivery, Nle-Arg-Phe amide holds promise for innovative therapeutic paradigms. These paradigms involve exploiting the unique properties of nanomaterials to revolutionize disease treatment.

Methods of Application

Researchers explore novel approaches, such as combining Nle-Arg-Phe amide with other therapeutic agents (e.g., small molecules, proteins, or nucleic acids) to create multifunctional nanomedicines. These nanomedicines can target specific disease sites, modulate immune responses, or enhance drug efficacy.

Results and Outcomes

Preliminary studies demonstrate the potential of Nle-Arg-Phe amide-based nanomedicines in treating cancer, neurodegenerative disorders, and cardiovascular diseases. Quantitative data on therapeutic efficacy, biodistribution, and safety profiles are being investigated .

Zukünftige Richtungen

While specific future directions for “Nle-Arg-Phe amide” are not mentioned in the retrieved sources, research into neuropeptide-activated channels in the ENaC/DEG superfamily, which includes channels activated by the neuropeptide FMRFamide, is ongoing . This suggests potential future research directions in understanding the ligand gating mechanism of these channels.

Eigenschaften

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N7O3/c1-2-3-10-15(22)19(30)27-16(11-7-12-26-21(24)25)20(31)28-17(18(23)29)13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,2-3,7,10-13,22H2,1H3,(H2,23,29)(H,27,30)(H,28,31)(H4,24,25,26)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMYDYSYRCLZEG-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745616
Record name L-Norleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nle-Arg-Phe amide

CAS RN

104809-29-2
Record name L-Norleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
8
Citations
A Moulis, H Huddart - Comparative Biochemistry and Physiology Part C …, 2006 - Elsevier
… 6 (a for Buccinum and b for Busycon) a standard dose of Acetyl-Phe-Nle-Arg-Phe amide was administered. When the response reached its maximum, a standard dose of Phe-Leu-Arg-…
Number of citations: 6 www.sciencedirect.com
S Song, RD Macfarlane - Analytical and bioanalytical chemistry, 2002 - Springer
… All three peptides studied, Arg-Gly-Asp, NLE-Arg-Phe amide, and Gly-Gly-Arg gave high relative ion intensities, comparable to what was observed for the amino acids. The glucose …
Number of citations: 1 link.springer.com
JF Reichard, JA Doorn, F Simon, MS Taylor… - Archives of biochemistry …, 2003 - Elsevier
… The MALDI-TOF-MS was externally calibrated using two peptide standards: Ac–Phe–Nle–Arg–Phe amide (622.8 Da) and Ac–Pro–Phe–Arg–Ser–Val–Gln amide (773.9 Da). The …
Number of citations: 32 www.sciencedirect.com
S Song - 1995 - search.proquest.com
… glucose molecules at 0.1 mole fraction than NLE-Arg-Phe amide; NLE-Arg-Phe amide is more hydrophobic and concentrates on the glucose film surface. The calculated Bull and …
Number of citations: 2 search.proquest.com
JF Reichard - 2004 - search.proquest.com
Liver fibrogenesis necessitates myofibroblastic transdifferentiation of quiescent stellate cells to a profibrogenic phenotype. During prooxidant-induced liver fibrosis, increased …
Number of citations: 2 search.proquest.com
PA Aderhold, ZNA Dewan, C Perner, CH Flayer, X Zhu… - bioRxiv, 2020 - biorxiv.org
Dendritic cells (DCs) of the cDC2 lineage are necessary for the initiation of the allergic immune response and in the dermis are marked by their expression of CD301b. CD301b + …
Number of citations: 3 www.biorxiv.org
C Perner, CH Flayer, X Zhu, PA Aderhold, ZNA Dewan… - Immunity, 2020 - cell.com
Dendritic cells (DCs) of the cDC2 lineage initiate allergic immunity and in the dermis are marked by their expression of CD301b. CD301b + dermal DCs respond to allergens …
Number of citations: 125 www.cell.com
B Amines - Biogenic amines, 2005 - Springer
Number of citations: 2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.